REACTION_CXSMILES
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[CH2:1]([CH:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[O:17][CH3:18])[C:4]([OH:6])=[O:5])[CH3:2]>CCO.[Pd]>[CH2:1]([CH:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[O:17][CH3:18])[C:4]([OH:6])=[O:5])[CH3:2]
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtered through Solka-Floc
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Type
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CUSTOM
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Details
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evaporated
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Name
|
|
Type
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product
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Smiles
|
C(C)C(C(=O)O)OC1=C(C=C(C=C1)N)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |